2-Methyl-1H-indol-6-ol
Overview
Description
2-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indol-6-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves catalytic processes that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid structures, and reduced indole derivatives .
Scientific Research Applications
2-Methyl-1H-indol-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 2-Methyl-1H-indol-6-ol, known for its broad range of biological activities.
3-Methylindole: Another methylated indole derivative with distinct biological properties.
5-Hydroxyindole: A hydroxylated indole derivative with significant pharmacological effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydroxyl group at the 6-position can lead to distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-methyl-1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGVFLHAJUPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564957 | |
Record name | 2-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54584-22-4 | |
Record name | 2-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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